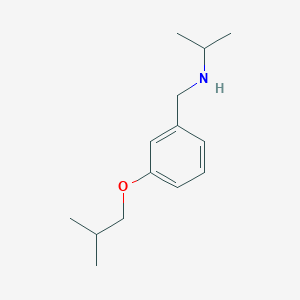![molecular formula C13H15NO3 B1451704 [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid CAS No. 1021141-86-5](/img/structure/B1451704.png)
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Übersicht
Beschreibung
“[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid” is a chemical compound with a unique structure that allows for diverse applications in scientific research. It has a molecular weight of 219.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid” is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Controlled Drug Delivery Systems
2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid: has potential applications in the development of controlled drug delivery systems. Its structure allows for the creation of pH-responsive microgels that can release drugs in response to specific pH changes in the body . This is particularly useful for targeted drug delivery, such as delivering anti-inflammatory drugs directly to inflamed tissues in conditions like ulcerative colitis .
Tissue Engineering
The compound’s ability to form hydrogels can be exploited in tissue engineering. Hydrogels made from this compound can provide a three-dimensional scaffold that mimics the extracellular matrix, supporting the growth and proliferation of cells for tissue regeneration .
Biomedical Applications
In the biomedical field, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid can be used to create stimuli-responsive materials. These materials can respond to environmental changes, such as temperature or pH, making them suitable for use in biosensors or as actuators in medical devices .
Pharmaceutical Formulation
This compound can be used in pharmaceutical formulation to improve the solubility and bioavailability of drugs. Its chemical structure allows it to interact with various pharmaceutical agents, enhancing their stability and effectiveness .
Chemical Synthesis
In chemical synthesis, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid serves as a building block for the synthesis of complex molecules. Its reactive functional groups make it a versatile reagent for constructing a wide range of chemical entities .
Analytical Chemistry
The compound’s unique properties can be utilized in analytical chemistry for the development of new chromatographic methods. It can act as a stationary phase modifier to improve the separation of compounds in mixtures .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Given the broad range of activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific pathways involved.
Result of Action
Given the variety of biological activities associated with indole derivatives, it is likely that this compound has a wide range of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-7-6-14-9-10(8-13(15)16)11-4-2-3-5-12(11)14/h2-5,9H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJPEBHDWADFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




-methanamine](/img/structure/B1451625.png)



![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)

![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)



![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)